N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide
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Overview
Description
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a dihydrobenzo[b][1,4]dioxin moiety, a nicotinoyl group, and an oxalamide linkage, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with various reagents to introduce the nicotinoyl and oxalamide groups. The reaction conditions often involve the use of solvents like N,N-dimethylformamide and catalysts such as lithium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nicotinoyl group
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents such as N,N-dimethylformamide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin moiety and exhibit similar chemical properties.
Nicotinoyl derivatives: Compounds with the nicotinoyl group also show comparable biological activities
Uniqueness
What sets N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-33-22-17(3-2-8-24-22)23(30)27-9-6-15(7-10-27)14-25-20(28)21(29)26-16-4-5-18-19(13-16)32-12-11-31-18/h2-5,8,13,15H,6-7,9-12,14H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSXJPLUJRDTRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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